molecular formula C18H14BrN3O3 B11676492 N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide

Cat. No.: B11676492
M. Wt: 400.2 g/mol
InChI Key: BVGCFNBVWXFTDL-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an indole core, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Hydrazide Formation: The brominated indole is reacted with hydrazine or a hydrazine derivative to form the hydrazide functional group.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2-hydroxybenzaldehyde under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce indole-2-ol derivatives.

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s indole core makes it a potential candidate for drug development, particularly for targeting neurological disorders and cancers.

    Materials Science: Its unique structure allows it to be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The bromine atom may also play a role in the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide is unique due to the presence of the prop-2-en-1-yl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14BrN3O3

Molecular Weight

400.2 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-2-hydroxybenzamide

InChI

InChI=1S/C18H14BrN3O3/c1-2-9-22-14-8-7-11(19)10-13(14)16(18(22)25)20-21-17(24)12-5-3-4-6-15(12)23/h2-8,10,23,25H,1,9H2

InChI Key

BVGCFNBVWXFTDL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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